5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, iodine, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-b]pyridine precursor. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction cascades, such as the RAS-MEK-ERK pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, as well as the two methyl groups. These substitutions can significantly influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8BrIN2 |
---|---|
Molecular Weight |
350.98 g/mol |
IUPAC Name |
5-bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrIN2/c1-4-7-6(11)3-12-9(7)13-5(2)8(4)10/h3H,1-2H3,(H,12,13) |
InChI Key |
ICHOZLLMKDZTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC(=C1Br)C)I |
Origin of Product |
United States |
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